molecular formula C16H19N5OS2 B2834201 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421493-39-1

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2834201
CAS No.: 1421493-39-1
M. Wt: 361.48
InChI Key: BABNTTXQSUMWQY-UHFFFAOYSA-N
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Description

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, a thiazole ring, and a thiophene ring, all connected through an ethyl and urea linkage. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

    Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Synthesis of thiazole ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, involving the reaction of α-haloketones with thioamides.

    Coupling reactions: The pyrazole and thiazole rings are then coupled using an appropriate linker, such as ethyl bromide, under basic conditions.

    Formation of the urea linkage: The final step involves the reaction of the coupled intermediate with thiophene-2-carboxylic acid and an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the urea linkage to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Halogenating agents: Bromine, chlorine

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions

    Amines: Formed from reduction reactions

    Halogenated derivatives: Formed from substitution reactions

Scientific Research Applications

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is largely dependent on its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. For example, the pyrazole ring may interact with enzyme active sites, while the thiazole and thiophene rings may engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea lies in its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS2/c1-11-8-12(2)21(20-11)16-19-13(10-24-16)5-6-17-15(22)18-9-14-4-3-7-23-14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABNTTXQSUMWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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